Cas no 2105890-74-0 (1-(1H-pyrazol-4-yl)prop-2-yn-1-ol)

1-(1H-Pyrazol-4-yl)prop-2-yn-1-ol is a versatile heterocyclic compound featuring both a pyrazole ring and a propargylic alcohol functional group. This structure imparts reactivity suitable for applications in medicinal chemistry, agrochemical synthesis, and material science. The presence of the pyrazole moiety enhances binding affinity in biologically active molecules, while the propargylic alcohol group offers a handle for further functionalization via click chemistry or metal-catalyzed coupling reactions. Its balanced polarity and stability make it a valuable intermediate for constructing complex molecular architectures. The compound's synthetic utility is further underscored by its compatibility with diverse reaction conditions, enabling efficient derivatization for targeted research or industrial applications.
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol structure
2105890-74-0 structure
Product name:1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
CAS No:2105890-74-0
MF:C6H6N2O
MW:122.12464094162
CID:6266284
PubChem ID:165749707

1-(1H-pyrazol-4-yl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
    • 2105890-74-0
    • EN300-1116754
    • Inchi: 1S/C6H6N2O/c1-2-6(9)5-3-7-8-4-5/h1,3-4,6,9H,(H,7,8)
    • InChI Key: FMMSEOJEAKGUTP-UHFFFAOYSA-N
    • SMILES: OC(C#C)C1C=NNC=1

Computed Properties

  • Exact Mass: 122.048012819g/mol
  • Monoisotopic Mass: 122.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 48.9Ų

1-(1H-pyrazol-4-yl)prop-2-yn-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1116754-5g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1116754-0.05g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1116754-0.1g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1116754-10.0g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0
10g
$5283.0 2023-06-09
Enamine
EN300-1116754-2.5g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1116754-0.25g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1116754-5.0g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0
5g
$3562.0 2023-06-09
Enamine
EN300-1116754-0.5g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1116754-1g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1116754-1.0g
1-(1H-pyrazol-4-yl)prop-2-yn-1-ol
2105890-74-0
1g
$1229.0 2023-06-09

Additional information on 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol

Professional Introduction to Compound with CAS No. 2105890-74-0 and Product Name: 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol

The compound identified by the CAS number 2105890-74-0 and the product name 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a pyrazole core and an alkyne functional group, has garnered attention due to its unique structural properties and potential applications in drug development. The pyrazole moiety is well-known for its versatility in medicinal chemistry, often serving as a key scaffold in the design of bioactive compounds. Its presence in this molecule suggests a promising profile for interaction with biological targets, particularly in the context of therapeutic interventions.

Recent research has highlighted the importance of 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol in the development of novel pharmacological agents. The combination of the pyrazole ring and the propargyl alcohol group creates a molecular entity that is both structurally diverse and functionally rich. This compound has been explored in various preclinical studies, where its ability to modulate biological pathways has been demonstrated. Specifically, its interaction with enzymes and receptors relevant to inflammatory and metabolic disorders has been a focal point of investigation.

In the realm of drug discovery, the pyrazole scaffold is celebrated for its ability to enhance binding affinity and selectivity. The alkyne functional group further contributes to the molecule's complexity, offering multiple sites for chemical modification. This flexibility allows chemists to tailor the compound's properties for specific therapeutic needs. For instance, derivatization of the propargyl alcohol moiety can lead to analogs with improved pharmacokinetic profiles, making them more suitable for clinical use.

One of the most intriguing aspects of 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol is its potential role in addressing complex diseases. Studies have shown that molecules containing pyrazole derivatives exhibit anti-inflammatory, antiviral, and anticancer properties. The propargyl alcohol group can be further functionalized to enhance these effects, leading to more potent and selective therapeutic agents. This compound exemplifies how structural innovation can lead to breakthroughs in medicine.

The synthesis of 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol involves sophisticated organic chemistry techniques that highlight the intersection of innovation and precision in chemical research. The preparation typically requires multi-step reactions, including cross-coupling processes that are critical for forming the desired molecular framework. These synthetic strategies not only showcase the ingenuity of modern chemists but also underscore the importance of advanced methodologies in drug development.

From a medicinal chemistry perspective, 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol represents a paradigm shift in how we approach disease treatment. Its unique structural features enable it to interact with biological targets in ways that traditional drugs may not. This opens up new avenues for therapeutic intervention, particularly in areas where existing treatments are limited or ineffective. The compound's potential to address unmet medical needs makes it a valuable asset in ongoing research efforts.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that can precisely modulate disease processes. 1-(1H-pyrazol-4-yl)prop-2-yn-1-ol stands as a testament to this progress, embodying the principles of rational drug design and targeted therapy. Its development underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians.

The future prospects for this compound are promising, with ongoing studies exploring its efficacy and safety profiles. Preclinical trials are underway to evaluate its potential as a therapeutic agent, with particular interest in its application to neurological disorders and autoimmune conditions. The results of these trials will provide critical insights into how this molecule can be translated into clinical practice.

In conclusion, 2105890-74 plays a pivotal role in advancing pharmaceutical research through its unique chemical structure and functional properties. The product name 1-( 1H - pyrazol - 4 - yl ) prop - 2 - yn - 1 - ol highlights its significance as a bioactive molecule with broad therapeutic implications . As research continues to uncover new applications for this compound , it is likely to remain at the forefront of medicinal chemistry innovation .

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